REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6])=[O:2].[CH3:12][C:13](=[CH:15][CH2:16][CH2:17][CH:18]([CH2:20][CH2:21]O)[CH3:19])[CH3:14].C1(N=C=NC2CCCCC2)CCCCC1>ClCCl>[CH:1]([C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[C:5]([O:7][CH2:21][CH2:20][CH:18]([CH3:19])[CH2:17][CH2:16][CH:15]=[C:13]([CH3:14])[CH3:12])=[O:6])=[O:2]
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=C(C(=O)O)C=CC=C1
|
Name
|
4-dimethyl aminopyridine
|
Quantity
|
4.88 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15.6 g
|
Type
|
reactant
|
Smiles
|
CC(C)=CCCC(C)CCO
|
Name
|
|
Quantity
|
11.35 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
with stirring at 0° for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction medium was maintained
|
Type
|
WAIT
|
Details
|
at 20° for 48 h
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
The precipitate formed during the reaction
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
the filtrate washed with HCl (10%, 2×) and with a saturated Na2CO3 solution (2×)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed twice (SiO2, ethyl toluene/ethyl acetate 19:1 and SiO2, toluene)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=C(C(=O)OCCC(CCC=C(C)C)C)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.25 g | |
YIELD: PERCENTYIELD | 16% | |
YIELD: CALCULATEDPERCENTYIELD | 15.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |